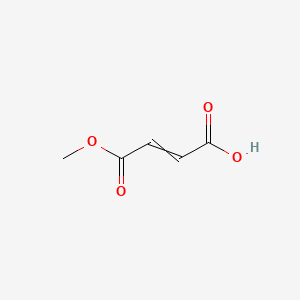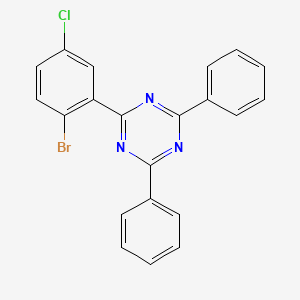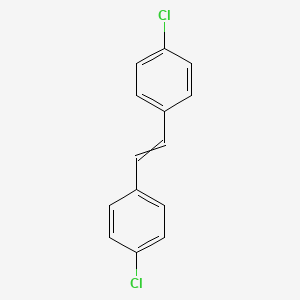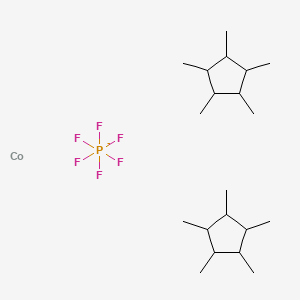
N-((3-(4-Bromophenyl)propanoyl)oxy)methanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((3-(4-Bromophenyl)propanoyl)oxy)methanesulfonamide is a chemical compound with the molecular formula C10H12BrNO4S and a molecular weight of 322.18 g/mol . This compound is primarily used for research purposes and has applications in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-((3-(4-Bromophenyl)propanoyl)oxy)methanesulfonamide involves the reaction of 4-bromophenylpropanoic acid with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction typically occurs under anhydrous conditions and at low temperatures to prevent side reactions .
Industrial Production Methods
This includes optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain high yields and purity .
Analyse Des Réactions Chimiques
Types of Reactions
N-((3-(4-Bromophenyl)propanoyl)oxy)methanesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the 4-bromophenyl group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions:
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction Reactions:
Major Products Formed
The major products formed from substitution reactions depend on the nucleophile used. For example, using an amine nucleophile would result in the formation of an amine-substituted product .
Applications De Recherche Scientifique
N-((3-(4-Bromophenyl)propanoyl)oxy)methanesulfonamide has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of N-((3-(4-Bromophenyl)propanoyl)oxy)methanesulfonamide involves its interaction with specific molecular targets. The compound is known to inhibit LuxR-type receptors, which are involved in bacterial quorum sensing . This inhibition can disrupt bacterial communication and potentially reduce pathogenicity .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(3-(4-Bromophenyl)-propanoyl)-L-homoserine lactone: This compound shares a similar structure and also inhibits LuxR-type receptors.
4-Bromo-N-[(3S)-tetrahydro-2-oxo-3-furanyl]-benzenepropanamide: Another compound with similar inhibitory effects on LuxR-type receptors.
Uniqueness
N-((3-(4-Bromophenyl)propanoyl)oxy)methanesulfonamide is unique due to its specific structural features that allow it to interact with LuxR-type receptors effectively. Its methanesulfonamide group provides additional stability and specificity in its interactions .
Propriétés
Formule moléculaire |
C10H12BrNO4S |
|---|---|
Poids moléculaire |
322.18 g/mol |
Nom IUPAC |
methanesulfonamido 3-(4-bromophenyl)propanoate |
InChI |
InChI=1S/C10H12BrNO4S/c1-17(14,15)12-16-10(13)7-4-8-2-5-9(11)6-3-8/h2-3,5-6,12H,4,7H2,1H3 |
Clé InChI |
MGLSPRRHWDZMLO-UHFFFAOYSA-N |
SMILES canonique |
CS(=O)(=O)NOC(=O)CCC1=CC=C(C=C1)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-ethyl-2-[4-(methoxymethyl)-2-(morpholin-4-yl)-6-oxopyrimidin-1(6H)-yl]-N-phenylacetamide](/img/structure/B12505952.png)

![N,N-Bis[(1S)-(-)-phenylethyl]dibenzo[D,F][1,3,2]dioxaphosphepin-6-amine](/img/structure/B12505976.png)

![6-methyl-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B12505982.png)

![Methyl (2R,4R)-4-[(tert-Butyldiphenylsilyl)oxy]-1-Boc-pyrrolidine-2-carboxylate](/img/structure/B12505994.png)
![1-{[4-(2,2,2-Trifluoroethoxy)phenyl]methyl}piperazine](/img/structure/B12505999.png)
![[1-(3-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl][4-(3-methylphenyl)piperazin-1-yl]methanone](/img/structure/B12506004.png)

![N-[(6-chloro-3-pyridinyl)methyl]-N-methyl-2-nitro-2-(1,3-thiazinan-2-yliden)-1-ethanamine](/img/structure/B12506010.png)
![3-chloro-N-[1-[[2-(dimethylamino)-1-oxoethyl]amino]-3-[4-[8-(1-hydroxyethyl)-2-imidazo[1,2-a]pyridinyl]phenyl]propan-2-yl]-4-propan-2-yloxybenzamide](/img/structure/B12506011.png)
